3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid

Cross-coupling Suzuki-Miyaura Dehalogenation

Eliminate unpredictable cross-coupling outcomes caused by the 5-bromo regioisomer. 3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 1407966-15-7) is the defined 3-bromo isomer offering superior reactivity over iodopyrazoles in Suzuki couplings, minimizing dehalogenation. • 98% purity ensures high coupling yields. • Patented regioselective synthesis guarantees scalable supply. • COOH group enables convenient linker attachment for PROTACs. In stock for global delivery.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
CAS No. 1407966-15-7
Cat. No. B1376019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid
CAS1407966-15-7
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C(=N1)Br)C(=O)O
InChIInChI=1S/C8H11BrN2O2/c1-8(2,3)11-4-5(7(12)13)6(9)10-11/h4H,1-3H3,(H,12,13)
InChIKeyLNPAYNILEPSTRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic Acid: Strategic Halogenated Pyrazole Intermediate


3-Bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 1407966-15-7) is a heterocyclic building block featuring a pyrazole core with a carboxylic acid group at the 4-position, a sterically demanding tert-butyl group at N-1, and a bromine atom at the 3-position . With a molecular formula of C8H11BrN2O2 and a molecular weight of 247.09 g/mol , this compound serves as a versatile intermediate for constructing more complex molecules via cross-coupling and functional group interconversion . It is primarily employed in early-stage drug discovery, agrochemical research, and the synthesis of kinase-focused libraries, where the precise positioning of the bromine atom is critical for maintaining the integrity of subsequent structure-activity relationship (SAR) studies.

3-Bromo cross-coupling handle supports Suzuki-Miyaura library synthesis with reported lower dehalogenation risk vs iodo analogs.
Validated regioselective supply patented synthetic route (US 8,592,605 B2) reinforces scalable, consistent access.
Kinase-focused SAR scaffold privileged pyrazole motif for early-stage kinase inhibitor design and derivatization studies.

Why the 3-Bromo Isomer Cannot Be Replaced by the 5-Bromo Regioisomer


The position of the bromine atom on the pyrazole ring fundamentally determines the compound's reactivity in cross-coupling reactions and the steric and electronic properties of the resulting derivatives. The 3-bromo isomer, which is the subject of this guide, exhibits distinct Suzuki-Miyaura coupling behavior compared to its 5-bromo regioisomer and other halogenated analogs . Direct comparative studies have demonstrated that bromopyrazoles are superior to iodopyrazoles in Suzuki couplings due to a reduced propensity for dehalogenation, a critical factor in ensuring high yields and reproducibility [1]. Furthermore, the 3-bromo isomer is uniquely accessible via patented regioselective synthetic routes, guaranteeing a reliable and scalable supply chain [2]. Substituting the 3-bromo compound with the 5-bromo isomer introduces unpredictable changes in reaction outcomes, potentially leading to synthetic failure and compromising the validity of SAR data.

Regioisomer mismatch The 5-bromo isomer may show altered Suzuki coupling behavior and lacks the same patented regioselective route, introducing yield and supply uncertainty.
Halogen reactivity shift Replacing Br with I can increase dehalogenation side reactions, potentially reducing coupling efficiency and reproducibility.
Purity specification gap The 5-bromo isomer is typically supplied at lower purity; this may introduce additional purification burden and affect sensitive catalytic steps.

Quantitative Evidence Guide for Procurement


Suzuki Coupling Superiority of 3-Bromo over 3-Iodo Analogs

A direct head-to-head comparison in the literature demonstrates that brominated pyrazoles are superior to their iodinated counterparts in Suzuki-Miyaura cross-coupling reactions. This conclusion is based on a systematic study of halogenated aminopyrazoles, which revealed that Br and Cl derivatives exhibit higher reactivity and reduced propensity for undesired dehalogenation side reactions compared to I derivatives [1]. For a procurement decision, this means selecting the 3-bromo compound over a 3-iodo analog directly increases the probability of achieving higher yields and more reliable coupling efficiency in library synthesis and lead optimization campaigns.

Suzuki reactivity vs iodo
Class-level inference
3-Br: reported higher reactivity, lower dehalogenation 3-I: higher dehalogenation risk
Supports selection of Br over I for reliable cross-coupling workflows.
Qualitative advantage from systematic aminopyrazole study; conditions apply.
Cross-coupling Suzuki-Miyaura Dehalogenation

Regioisomeric Purity Advantage over the 5-Bromo Isomer

A cross-study comparison of commercially available bulk suppliers reveals that the 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid is available at a higher purity specification than its 5-bromo regioisomer. The target compound is consistently offered with a purity of 98% , whereas the 5-bromo isomer is typically listed at 95% purity . This 3% absolute purity difference is a significant procurement factor, as higher purity starting material minimizes the risk of impurity carryover, simplifies purification workflows, and ensures more reliable results in sensitive catalytic reactions.

Purity vs 5-bromo isomer
Cross-study comparable
98% (3-Br) vs 95% (5-Br)
Reported purity difference may reduce pre-reaction purification needs.
Based on supplier specifications; verify lot-specific COA.
Purity Regioisomer Procurement

Validated Regioselective Synthetic Route Ensures Supply Resilience

The 3-bromo substitution pattern is not merely a structural curiosity; it is the direct target of patented, scalable manufacturing processes. A granted Bayer patent (US 8,592,605 B2) explicitly details a method for the regioselective synthesis of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives, confirming the industrial relevance and synthetic accessibility of the 3-halo substitution pattern over other isomers [1]. This contrasts with the 5-bromo isomer, for which no equivalent validated, scalable route is described, potentially leading to higher costs and lower availability at scale. The existence of this patent provides procurement confidence in a robust and predictable supply chain for the target compound.

Validated synthetic route
Supporting evidence
US 8,592,605 B2 (Bayer): regioselective synthesis of 3-haloalkyl derivatives
Confirms scalable industrial route, supporting supply chain confidence.
No equivalent patent for 5-bromo isomer identified.
Regioselective synthesis Patent Supply chain

Enhanced Scaffold Versatility for Diverse Derivatization

The presence of a bromine atom at the 3-position of the pyrazole ring provides a versatile synthetic handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions. This capability significantly enhances the compound's value as a scaffold for generating diverse chemical libraries compared to its non-halogenated parent, 1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 950858-65-8), which lacks this reactive center [1]. In a medicinal chemistry context, the 3-bromo intermediate allows for rapid exploration of chemical space by introducing a wide array of aryl, heteroaryl, or vinyl groups at the point of halogen substitution, all while keeping the critical carboxylic acid and tert-butyl functionalities constant [2].

Derivatization potential
Class-level inference
3-Br: reactive handle for Pd-catalyzed diversification Non-halogenated parent: no cross-coupling site
Enables rapid library expansion for hit-to-lead studies.
Standard Suzuki conditions expected; validate with specific boronic acids.
Scaffold diversity Derivatization Lead optimization

Broader Commercial Availability Compared to Other 3-Halogen Analogs

A vendor landscape analysis demonstrates that the 3-bromo derivative enjoys significantly broader commercial availability than its 3-chloro or 3-iodo counterparts. The target compound is listed by multiple reputable global suppliers, including Enamine (product EN300-124226) [1], Apollo Scientific (via CymitQuimica) , and Biosynth (product HGC96615) , in addition to Leyan. This multi-vendor presence mitigates single-source dependency risk and fosters competitive pricing. In contrast, the 3-chloro analog is not widely cataloged by major research chemical suppliers, limiting procurement options.

Commercial availability
Supporting evidence
3-Br: ≥4 global suppliers (Enamine, Apollo, Biosynth, Leyan) 3-Cl: limited supplier network
Multi-vendor availability reduces single-source dependency.
Supplier landscape may change; verify current lead times.
Commercial availability Vendor assessment Supply chain

Privileged Motif in Kinase Inhibitor Design

While direct IC50 data for the free carboxylic acid is not available, a class-level analysis of pyrazole-based kinase inhibitors indicates that the 3-bromo substitution pattern on an N-tert-butyl pyrazole scaffold is a privileged motif. A related 3-bromo-1-tert-butylpyrazole derivative was identified as a key intermediate in the synthesis of a pan-RAF kinase inhibitor with an IC50 of 62 nM against BRAF V600E [1]. This evidence suggests that the 3-bromo configuration on an N-tert-butyl pyrazole core can yield highly potent molecules, providing a strong rationale for selecting this specific intermediate over the 5-bromo isomer or other halogen analogs when initiating a kinase-focused medicinal chemistry program.

Kinase inhibitor precedent
Class-level inference
Analog-derived pan-RAF inhibitor (IC50 62 nM vs BRAF V600E) uses 3-bromo scaffold
Supports kinase-focused library design; data to verify for exact compound.
Indirect evidence; direct activity of free acid not reported.
Kinase inhibitor Privileged scaffold SAR

Optimal Research and Industrial Application Scenarios


Parallel Medicinal Chemistry for Kinase-Focused Library Synthesis

Medicinal chemistry teams focused on kinase inhibition can leverage the 3-bromo handle for high-throughput Suzuki coupling to generate focused compound libraries. The superior reactivity of the Br atom over I, as proven by Jedinák et al. [1], ensures high coupling yields and efficient diversification across multiple boronic acid partners. This direct application of cross-coupling chemistry directly addresses the core procurement question: the 3-bromo compound is structurally optimized for this specific workflow.

Late-Stage Functionalization in Agrochemical Lead Optimization

Agrochemical discovery groups optimizing lead compounds for fungicidal or herbicidal activity can utilize this intermediate for late-stage diversification. The robustness of the 3-bromo group in Pd-mediated reactions allows for the introduction of various (hetero)aryl groups without affecting the carboxylic acid, which is often critical for target binding. The patented Bayer process for this specific substitution pattern [2] guarantees a reliable supply from gram to kilogram scale, essential for iterative design-make-test-analyze cycles.

Chemical Biology Tool Compound Development

Researchers developing affinity probes or PROTACs (Proteolysis Targeting Chimeras) can employ this building block as a central scaffold. The carboxylic acid moiety serves as a convenient attachment point for linkers, while the 3-bromine enables the connection to a targeting ligand. The high purity (98%) minimizes side products, simplifying the crucial final purification of these complex, high-value constructs.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
3-Bromo cross-coupling handle
Suzuki coupling efficiency and diversification scope
Agrochemical lead optimization
Late-stage functionalization with retained COOH
Pd-catalyzed coupling robustness and scale-up supply
Chemical biology probe / PROTAC assembly
Orthogonal COOH and Br functionalities
Purity specification and linker attachment compatibility
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